molecular formula C5H6O4 B6163418 tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one CAS No. 122036-85-5

tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one

Cat. No.: B6163418
CAS No.: 122036-85-5
M. Wt: 130.10 g/mol
InChI Key: WTXSGZSEDKDSHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one involves the cyclization of a diol intermediate. The diol intermediate can be synthesized from commercially available starting materials . Here is a step-by-step synthetic route:

    Synthesis of Diol Intermediate: 4-hydroxybenzaldehyde is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form 4-(1-oxo-3-phenylpropyl)benzene-1,3-diol.

    Protection of Diol Intermediate: The diol intermediate is protected by reacting it with acetic anhydride and pyridine to form the diacetate derivative.

    Oxidation of Diacetate Derivative: The diacetate derivative is oxidized with hydrogen peroxide in acetic acid to form the corresponding lactone.

    Reduction of Lactone: The lactone is reduced with sodium borohydride in methanol to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzymatic activities and interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A related compound with similar structural features but different chemical properties.

    1,3-Dioxolane: Another compound with a similar dioxolane ring structure.

    Furan: A simpler compound with a furan ring structure.

Uniqueness

Tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one is unique due to its specific ring structure and the presence of both furan and dioxolane rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

CAS No.

122036-85-5

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-one

InChI

InChI=1S/C5H6O4/c6-5-8-3-1-7-2-4(3)9-5/h3-4H,1-2H2

InChI Key

WTXSGZSEDKDSHR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CO1)OC(=O)O2

Purity

95

Origin of Product

United States

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